molecular formula C18H13FN2O3S B2867828 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 879359-12-3

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2867828
CAS No.: 879359-12-3
M. Wt: 356.37
InChI Key: FGZFBTJBPVBIIA-UHFFFAOYSA-N
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Description

The compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide features a 2,3-dihydro-1,4-benzodioxin scaffold linked to a thiazole ring, which is further substituted with a 4-fluorobenzamide group.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZFBTJBPVBIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an aqueous medium under controlled pH conditions.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry techniques can be employed to improve efficiency and yield. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the fluorinated benzamide group.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom of the benzamide group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Reduced fluorinated benzamide derivatives.

  • Substitution: Substituted benzamide derivatives with various nucleophiles.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

  • Medicine: Studied for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide exerts its effects involves interactions with specific molecular targets. The fluorinated benzamide group may interact with enzymes or receptors, leading to biological responses. The thiazole ring can also play a role in binding to biological targets, influencing the compound's activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Scaffold Variations

Benzodioxin-Thiazole Derivatives
  • 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile (CAS 499771-17-4): Structure: Replaces the 4-fluorobenzamide with an acetonitrile group. Molecular Weight: 258.3 g/mol (vs. 372.38 g/mol for the target compound).
  • N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide: Structure: Substitutes 4-fluorobenzamide with a benzofuran-carboxamide.
Sulfonamide vs. Benzamide Functional Groups
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide: Structure: Replaces the benzamide with a sulfonamide group. aureus or P. aeruginosa , suggesting that the benzamide group in the target compound may offer distinct pharmacological advantages.
Immunomodulatory Potential
  • D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene) :
    • Structure : Contains a benzodioxin-linked imidazole-pyridine scaffold.
    • Activity : Inhibits Treg differentiation and reduces bacterial growth in tuberculosis models .
    • Comparison : The target compound’s thiazole ring may offer different kinase selectivity compared to D4476’s imidazole core.
Antihepatotoxic Flavones
  • 3',4'-(1",4"-Dioxino) Flavone: Structure: Benzodioxin fused to a flavone system. Activity: Demonstrates hepatoprotective effects comparable to silymarin, attributed to the dioxane ring and hydroxyl groups . SAR Insight: The target compound lacks hydroxyl groups but includes a fluorine atom, which may enhance metabolic stability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Key Spectral Data (IR/NMR)
Target Compound 372.38 Benzamide, Thiazole ν(C=O) ~1660–1680 cm⁻¹; δ(Ar-H) ~7.2–8.1 ppm
2-[4-(Benzodioxinyl)thiazolyl]acetonitrile 258.30 Nitrile, Thiazole ν(C≡N) ~2240 cm⁻¹; δ(CH₂CN) ~3.8 ppm
N-(Benzodioxinyl)-4-F-sulfonamide 337.32 Sulfonamide ν(SO₂) ~1150–1350 cm⁻¹; δ(N–H) ~10.5 ppm

Structure-Activity Relationship (SAR) Insights

Benzodioxin Substituents : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability and binding affinity .

Thiazole vs. Imidazole : Thiazole’s sulfur atom may improve lipophilicity, whereas imidazole (in D4476) facilitates hydrogen bonding .

Carboxamide vs. Sulfonamide : Carboxamides generally exhibit better membrane permeability due to reduced polarity .

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